(S)-1-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid
Description
(S)-1-((S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid is a chiral, dimeric pyrrolidine derivative featuring two stereochemically defined (S)-configured pyrrolidine rings. The compound is structurally characterized by:
- A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on one pyrrolidine ring.
- A carboxylic acid moiety on the second pyrrolidine ring.
- A carbonyl bridge linking the two heterocycles.
Its molecular formula is C₂₄H₂₄N₂O₅, with a molecular weight of 420.46 g/mol. The Fmoc group renders the compound photolabile and acid-sensitive, typical of reagents used in solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c28-23(26-13-6-12-22(26)24(29)30)21-11-5-14-27(21)25(31)32-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-22H,5-6,11-15H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAQFWSWKRNOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609741 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}prolylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144575-00-8 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}prolylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (S)-1-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine and fluorenyl groups, which has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, particularly against Mycobacterium tuberculosis, as well as its mechanisms of action and synthesis.
Chemical Structure and Synthesis
The chemical structure of the compound includes a fluorenyl group, which is known for enhancing the lipophilicity and biological activity of compounds. The synthesis of this compound typically involves multi-step reactions that include the protection of functional groups and coupling reactions to form the desired pyrrolidine derivatives.
Synthesis Overview
- Protection of Amino Groups : Use of Fmoc or Boc protecting groups.
- Formation of Pyrrolidine Rings : Cyclization reactions involving suitable precursors.
- Coupling with Fluorenyl Derivatives : Utilizing coupling agents to attach fluorenyl moieties.
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine, including the target compound, exhibit significant antibacterial properties, particularly against Mycobacterium tuberculosis.
- Mechanism of Action : The compound acts as an inhibitor of enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid synthesis pathway of mycobacteria. Inhibition of this enzyme disrupts cell wall biosynthesis, leading to bacterial death.
| Compound | MIC (µg/ml) | Cytotoxicity (HCT116) | Target |
|---|---|---|---|
| This compound | 2.5 | None observed | InhA |
The minimum inhibitory concentration (MIC) for the compound was found to be 2.5 µg/ml against M. tuberculosis, indicating potent activity without significant cytotoxic effects on human cell lines such as HCT116 .
Case Studies
- Study on InhA Inhibition : A study demonstrated that various pyrrolidine derivatives, including those structurally similar to the target compound, showed strong inhibition against InhA with MIC values ranging from 0.5 to 5 µg/ml. The structure-activity relationship (SAR) indicated that modifications in the fluorenyl moiety could enhance potency .
- Toxicity Profile Assessment : In a toxicity assessment involving multiple human cell lines, it was reported that compounds similar to this compound exhibited low cytotoxicity, making them promising candidates for further development as therapeutic agents against tuberculosis .
Scientific Research Applications
Overview
The compound has been investigated for its inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), particularly targeting the enoyl acyl carrier protein reductase (InhA), a critical enzyme in the fatty acid biosynthesis pathway of mycobacteria.
Case Studies
- Matviiuk et al. (2013) synthesized a series of derivatives from 3-(9H-fluoren-9-yl)pyrrolidine-2,5-dione and evaluated their activity against M. tuberculosis. Several compounds demonstrated significant inhibitory effects on InhA and exhibited promising activity against multidrug-resistant strains of M. tuberculosis, suggesting their potential as new antitubercular agents .
Data Table: Antitubercular Activity of Derivatives
| Compound ID | Inhibition Concentration (µM) | Activity Against M. tuberculosis |
|---|---|---|
| 11b | 5 | Effective |
| 11c | 4.7 | Effective |
| 8c | 6 | Moderate |
Overview
Recent studies have explored the neuroprotective potential of fluorenyl derivatives, including those related to the compound . These derivatives are being investigated for their ability to interact with neurotransmitter systems relevant to neurodegenerative diseases like Alzheimer's.
Findings
- Research on Fluorenyl Derivatives : A study by researchers aimed at synthesizing fluoren-9-amine derivatives showed that these compounds could inhibit cholinesterase enzymes and antagonize NMDA receptors, which are crucial for synaptic plasticity and memory function . This suggests that derivatives of the compound may have potential applications in treating Alzheimer's disease.
Overview
The structural complexity of (S)-1-((S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxylic acid makes it an attractive scaffold for further drug development.
Synthetic Approaches
Various synthetic methods have been reported to create derivatives that enhance biological activity:
- Catalytic Michael Reactions : These methods have been employed to synthesize heterocyclic inhibitors with improved efficacy against tuberculosis .
Data Table: Synthetic Methods and Yields
| Method | Yield (%) | Description |
|---|---|---|
| Method A | 40 | Condensation of fluorenone with succinonitrile |
| Method B | 97 | Reduction using zinc powder under reflux |
| Method C | 73 | Reaction with maleic anhydride at high temperature |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound belongs to a family of Fmoc-protected pyrrolidine carboxylic acids. Key structural analogs and their differentiating features are summarized below:
Physicochemical Properties
- Solubility: The target compound’s dimeric structure likely reduces solubility in aqueous media compared to monomeric analogs like (S)-1-(Fmoc)-4,4-difluoropyrrolidine-2-carboxylic acid, which has a solubility of ~10 mM in DMSO .
- Stability : The Fmoc group’s acid sensitivity necessitates storage at 2–8°C under anhydrous conditions, similar to analogs in and .
- Purity : Commercial analogs typically achieve ≥95% purity (e.g., 97% for (S)-1-(Fmoc)-glycinyl-L-proline in ), critical for SPPS applications .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling | HBTU, DIPEA, DMF, RT | 85–92% | |
| Deprotection | 20% piperidine/DMF | >95% | |
| Cleavage | 95% TFA, 2.5% H₂O | 70–80% |
Basic: How is purity validated for this compound in peptide synthesis?
Methodological Answer:
Purity is assessed via:
- HPLC Analysis : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/acetonitrile) to confirm >97% purity .
- Mass Spectrometry : MALDI-TOF or ESI-MS to verify molecular weight (expected m/z: ~530–550 Da for typical derivatives) .
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm stereochemistry and absence of side products .
Advanced: How do structural modifications (e.g., fluorination) impact conformational stability?
Methodological Answer:
Derivatives like 4-trifluoroacetamido or 4-difluoromethoxy substitutions (e.g., CAS 2382632-22-4) enhance rigidity and reduce aggregation via:
Q. Table 2: Impact of Substituents on Stability
| Substituent | Conformational Effect | Aggregation Tendency | Reference |
|---|---|---|---|
| 4-OCF₂H | Stabilizes β-sheet | Low | |
| 4-Tritylmercapto | Enhances α-helix | Moderate | |
| 4-p-F-Ph | Promotes random coil | High |
Advanced: How to resolve contradictions in reported synthesis yields?
Methodological Answer:
Yield discrepancies often arise from:
- Solvent Polarity : Lower yields in DCM vs DMF due to incomplete activation .
- Temperature Control : Coupling at −10°C improves stereochemical integrity but reduces reaction rate .
- Resin Swelling : Inadequate swelling in DMF leads to incomplete deprotection. Pre-swelling resins for 1 hr in DMF mitigates this .
Basic: What safety protocols are critical during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure (H315/H319 hazards) .
- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (H335) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How to prevent aggregation in aqueous solutions?
Methodological Answer:
- Pseudo-Proline Derivatives : Incorporate 4,4-difluoro-pyrrolidine (CAS 203866-21-1) to disrupt hydrophobic interactions .
- Co-Solvents : Use 10–20% DMSO or TFE (trifluoroethanol) to stabilize monomeric conformations .
Advanced: What are the ecological data gaps for this compound?
Methodological Answer:
Current limitations include:
- Aquatic Toxicity : No EC50 data for Daphnia magna or algae .
- Biodegradability : Persistence in soil/water undefined; assume recalcitrance due to aromatic/Fmoc groups .
Basic: What are optimal storage conditions?
Methodological Answer:
- Temperature : Store at −20°C under argon to prevent hydrolysis .
- Desiccation : Use vacuum-sealed containers with silica gel to avoid moisture .
Advanced: How to modify the core structure for enhanced protease resistance?
Methodological Answer:
- Cyclization : Form intramolecular lactams via EDC/HOBt-mediated coupling .
- Steric Shielding : Introduce 4-benzyl (CAS 2580096-21-3) or 4-palmitamido (CAS 458547-19-8) groups .
Advanced: What analytical methods resolve stereochemical uncertainties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
